Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant. It is a nonionic detergent widely used in biochemical research for solubilizing and purifying membrane proteins and other hydrophobic molecules . This compound is known for its ability to maintain the stability and functionality of proteins during the purification process.
Mechanism of Action
Target of Action
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(nonyloxy)tetrahydro-2H-pyran-3-yl)acetamide, is a complex compound with a unique mechanism of action. The primary targets of this compound are dynamically coordinated systems . It has been developed as a new type of cycle control method for the stabilization of these systems .
Mode of Action
The compound interacts with its targets by coordinating the system with an electrode . This interaction generates stable cycles, which are crucial for maintaining the stability of dynamically coordinated systems . The power consumption of this control method is lower than that of other methods, making it suitable for applications requiring high efficiency and low power consumption .
Biochemical Pathways
It is known that the compound plays a pivotal role in the stabilization of dynamically coordinated systems . The downstream effects of this stabilization are likely to be complex and varied, depending on the specific system .
Pharmacokinetics
It is known that the compound should be stored at 2°c - 8°c for optimal stability . This suggests that temperature and other environmental factors may significantly impact the bioavailability of the compound.
Result of Action
The primary result of the action of this compound is the generation of stable cycles in dynamically coordinated systems . This stabilization can lead to increased efficiency and reduced power consumption in these systems .
Action Environment
Environmental factors, such as temperature, can significantly influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at 2°C - 8°C for optimal stability . Therefore, careful consideration of the action environment is crucial when working with this compound.
Preparation Methods
The synthesis of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with nonyl alcohol under specific reaction conditions. The process typically includes the use of a catalyst to facilitate the reaction and achieve high yields. Industrial production methods may involve medium engineering strategies such as the addition of salts, organic solvents, or ionic liquids to optimize the reaction conditions .
Chemical Reactions Analysis
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in the solubilization and purification of membrane proteins, aiding in the study of protein structure and function.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the formulation of detergents and cleaning agents due to its surfactant properties.
Comparison with Similar Compounds
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds such as:
2-acetamido-2-deoxy-beta-D-glucopyranosylamine: Another carbohydrate-based surfactant with similar solubilizing properties.
2-acetamido-2-deoxy-beta-D-glucopyranose: A related compound used in similar applications but with different structural properties.
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: A methylated derivative with distinct solubility and stability characteristics .
This compound stands out due to its unique nonyl group, which provides enhanced hydrophobic interactions and improved solubilizing capabilities compared to its counterparts.
Biological Activity
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (NAcGlc9) is a glycoside compound characterized by its unique structure, which includes a nonyl group and an acetamido group attached to a glucopyranoside. This compound has garnered attention in various fields, particularly biochemistry and pharmacology, due to its biological activities and potential applications. This article explores the biological activity of NAcGlc9, summarizing relevant research findings, case studies, and potential applications.
NAcGlc9 has the molecular formula C17H33NO6 and a molecular weight of 347.45 g/mol. Its structure allows it to participate in various biochemical reactions, including hydrolysis and glycosylation. The presence of the acetamido group enhances its reactivity, making it a valuable substrate in enzyme assays and studies related to carbohydrate metabolism.
Enzymatic Interactions
NAcGlc9 serves as a substrate for specific enzymes involved in carbohydrate metabolism, notably β-N-acetylglucosaminidase (NAG). This enzyme is crucial for the breakdown of N-acetylglucosamine (GlcNAc) residues found in biomolecules like chitin and peptidoglycan. Research indicates that measuring the enzymatic breakdown of NAcGlc9 can provide insights into NAG activity and its implications in various biological processes.
Table 1: Enzymatic Activity of NAcGlc9
Enzyme | Function | Activity with NAcGlc9 |
---|---|---|
β-N-acetylglucosaminidase | Breaks down GlcNAc residues | Substrate |
Glycosyltransferases | Transfers sugar moieties to proteins | Potential substrate |
Cellular Studies
In vitro studies using primary hepatocytes have shown that various analogs of 2-acetamido-2-deoxy-D-glucose, including NAcGlc9, affect the incorporation of glucosamine into cellular glycoconjugates. Specifically, certain acetylated GlcNAc analogs demonstrated concentration-dependent reductions in glucosamine incorporation without significantly impacting protein synthesis. This suggests that NAcGlc9 may inhibit glycosaminoglycan (GAG) synthesis by competing for metabolic pathways .
Case Study: Inhibition of GAG Synthesis
A study involving dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside indicated that at a concentration of 1.0 mM, it reduced glucosamine incorporation into GAGs to approximately 7% of control levels. This was attributed to the compound's structural similarity to natural substrates, allowing it to interfere with normal metabolic processes .
Biochemical Research
NAcGlc9 is utilized in research aimed at understanding glycosylation processes. By modifying NAcGlc9 with specific functional groups, researchers can create probes to study glycosylation enzymes and their roles in cellular functions. Its ability to act as both a substrate and inhibitor makes it a versatile tool in biochemical assays.
Pharmaceutical Potential
Given its structural features and biological activities, NAcGlc9 holds promise for pharmaceutical applications, particularly in drug discovery and development targeting glycosylation-related diseases. Its interactions with key metabolic pathways underline its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of NAcGlc9, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison of Related Glycosides
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Octyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Eight-carbon alkyl chain | Shorter chain may affect solubility and bioactivity |
Dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Twelve-carbon alkyl chain | Increased hydrophobicity enhances membrane interactions |
Nonyl 2-amino-2-deoxy-beta-D-glucopyranoside | Similar structure without acetyl group | Potentially different biological activity due to lack of acetylation |
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-nonoxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO6/c1-3-4-5-6-7-8-9-10-23-17-14(18-12(2)20)16(22)15(21)13(11-19)24-17/h13-17,19,21-22H,3-11H2,1-2H3,(H,18,20)/t13-,14-,15-,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCWYGGVOETGG-WRQOLXDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585909 | |
Record name | Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173725-28-5 | |
Record name | Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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